5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate
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Overview
Description
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It features a thiophene ring substituted with a trifluoromethyl group and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate typically involves the trifluoromethylation of thiophene derivatives. One common method includes the use of trifluoromethylating agents such as Umemoto’s reagent or trifluoromethyl iodide in the presence of a catalyst like copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can yield thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction reactions. Catalysts like palladium or copper are often used in coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Chemical Biology: The compound is used in labeling and probing studies to understand biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
- Trifluoromethyl iodide
- Umemoto’s reagent
Uniqueness
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is unique due to its combination of a thiophene ring with both trifluoromethyl and trifluoromethanesulfonate groups. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical transformations .
Biological Activity
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The chemical formula for this compound is C₆H₂F₆O₃S, with a molecular weight of 300.199 g/mol. The compound features a thiophene ring substituted with a trifluoromethyl group and a trifluoromethanesulfonate moiety, contributing to its unique reactivity and biological profile .
Property | Value |
---|---|
Molecular Formula | C₆H₂F₆O₃S |
Molecular Weight | 300.199 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group has been shown to enhance lipophilicity and metabolic stability, which can lead to increased potency against certain enzymes and receptors. For instance, compounds containing the -CF₃ group have demonstrated improved inhibition of serotonin uptake and enhanced anticancer activity in various studies .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the trifluoromethyl group. For example, research involving isoxazole derivatives has shown that substituents like -CF₃ can significantly increase cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), 4T1 (mouse mammary tumor), and PC-3 (prostate cancer) cells .
Case Study: Isoxazole Derivatives
A study synthesized a series of 4-(trifluoromethyl)isoxazoles and evaluated their anticancer activities. Among these, one derivative exhibited an IC₅₀ value significantly lower than that of non-fluorinated analogs, indicating enhanced potency due to the presence of the trifluoromethyl group .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
4-(Trifluoromethyl)isoxazole | MCF-7 | 0.5 |
4-(Trifluoromethyl)isoxazole | 4T1 | 0.8 |
4-(Trifluoromethyl)isoxazole | PC-3 | 0.6 |
Pharmacological Implications
The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic properties, including increased bioavailability and reduced toxicity. The strong electron-withdrawing nature of the -CF₃ group enhances the binding affinity to target proteins while minimizing off-target interactions, which is crucial in drug development .
Properties
CAS No. |
827322-77-0 |
---|---|
Molecular Formula |
C6H2F6O3S2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F6O3S2/c7-5(8,9)4-1-3(2-16-4)15-17(13,14)6(10,11)12/h1-2H |
InChI Key |
WXEXFRNOWBEKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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